Cas no 950300-90-0 (1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine)

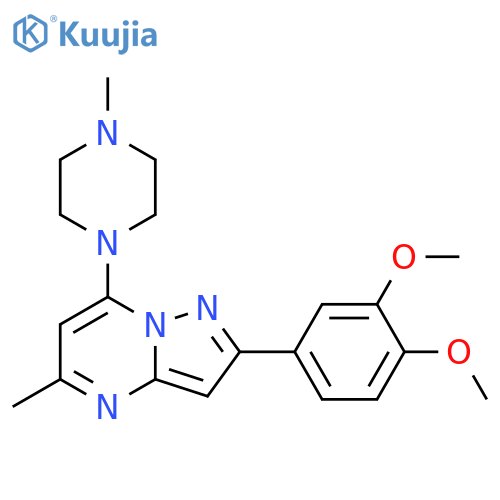

950300-90-0 structure

商品名:1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine

CAS番号:950300-90-0

MF:C20H25N5O2

メガワット:367.444803953171

CID:5431951

1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- 1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine

-

- インチ: 1S/C20H25N5O2/c1-14-11-20(24-9-7-23(2)8-10-24)25-19(21-14)13-16(22-25)15-5-6-17(26-3)18(12-15)27-4/h5-6,11-13H,7-10H2,1-4H3

- InChIKey: GMHHJMUWWSXHOY-UHFFFAOYSA-N

- ほほえんだ: C12=CC(C3=CC=C(OC)C(OC)=C3)=NN1C(N1CCN(C)CC1)=CC(C)=N2

1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3379-0049-15mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 15mg |

$133.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-2μmol |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 2μmol |

$85.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-40mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 40mg |

$210.0 | 2023-07-27 | |

| Life Chemicals | F3379-0049-5μmol |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 5μmol |

$94.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-50mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 50mg |

$240.0 | 2023-04-26 | |

| Life Chemicals | F3379-0049-5mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 5mg |

$103.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-3mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 3mg |

$94.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-10μmol |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 10μmol |

$103.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-10mg |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 10mg |

$118.5 | 2023-07-27 | |

| Life Chemicals | F3379-0049-20μmol |

1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |

950300-90-0 | 90%+ | 20μmol |

$118.5 | 2023-07-27 |

1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

950300-90-0 (1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量